molecular formula C6H10O3S B14293303 Methyl 1-oxo-1lambda~4~-thiolane-2-carboxylate CAS No. 113990-88-8

Methyl 1-oxo-1lambda~4~-thiolane-2-carboxylate

Cat. No.: B14293303
CAS No.: 113990-88-8
M. Wt: 162.21 g/mol
InChI Key: MGHLOBWXAMHQQH-UHFFFAOYSA-N
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Description

Methyl 1-oxo-1lambda~4~-thiolane-2-carboxylate is a chemical compound with a unique structure that includes a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-oxo-1lambda~4~-thiolane-2-carboxylate typically involves the reaction of thiolane derivatives with methylating agents under controlled conditions. One common method is the methylation of thiolane-2-carboxylic acid using methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at a temperature of around 0-5°C to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale methylation processes using automated reactors. The reaction conditions are optimized for maximum efficiency, including precise temperature control, continuous stirring, and the use of high-purity reagents. The product is then purified through crystallization or distillation to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-oxo-1lambda~4~-thiolane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce thiolane derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or alcohols replace the ester group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, alcohols, in the presence of catalysts like acids or bases

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiolane derivatives

    Substitution: Amides, esters

Scientific Research Applications

Methyl 1-oxo-1lambda~4~-thiolane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 1-oxo-1lambda~4~-thiolane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Methyl 1-oxo-1lambda~4~-thiolane-2-carboxylate can be compared with other thiolane derivatives and related compounds:

    Thiolane-2-carboxylic acid: Similar structure but lacks the methyl ester group.

    Methyl thiolane-2-carboxylate: Similar but without the oxo group.

    Thiolane-2-sulfonic acid: Contains a sulfonic acid group instead of a carboxylate group.

Properties

CAS No.

113990-88-8

Molecular Formula

C6H10O3S

Molecular Weight

162.21 g/mol

IUPAC Name

methyl 1-oxothiolane-2-carboxylate

InChI

InChI=1S/C6H10O3S/c1-9-6(7)5-3-2-4-10(5)8/h5H,2-4H2,1H3

InChI Key

MGHLOBWXAMHQQH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCS1=O

Origin of Product

United States

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